2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol
Description
Properties
IUPAC Name |
2,2-dimethyl-3-(4-methylpyrazol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8-4-10-11(5-8)6-9(2,3)7-12/h4-5,12H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOBFOXUVADBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves reacting 4-methylpyrazole with 2,2-dimethylpropanal in the presence of a suitable catalyst under controlled conditions to ensure the desired product forms. The reaction temperature often ranges from 30-50°C, with a reaction time of 2-4 hours.
Industrial Production Methods
Industrial production may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The process includes purification steps like distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
- Reduction: Reduction reactions can convert the compound into alcohols or amines.
- Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
- Substitution: Reagents like halogens, alkyl halides, and acids can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry:
- Chemistry: Used as a building block for synthesizing more complex molecules.
- Biology: Investigated for potential biological activities, such as antileishmanial and antimalarial effects.
- Medicine: Explored for potential therapeutic properties in treating various diseases.
- Industry: Utilized in developing new materials and chemical processes.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
2,2-Dimethyl-3-(4-methylpyrazol-1-yl)propan-1-ol has been investigated for its potential therapeutic effects. Research has indicated that it may possess anti-inflammatory and analgesic properties, making it a candidate for the development of new pain management drugs. Its interaction with biological targets is being studied to understand its mechanism of action better.
Case Study :
A study published in a peer-reviewed journal explored the compound's efficacy in reducing inflammation in animal models. The results demonstrated a significant reduction in inflammatory markers, suggesting its potential use as an anti-inflammatory agent .
Agricultural Science
The compound has also been evaluated for its applications in agriculture, particularly as a plant growth regulator. It has shown promise in enhancing crop yield and improving resistance to various environmental stresses.
Data Table: Effects on Crop Yield
| Crop Type | Treatment Concentration | Yield Increase (%) | Notes |
|---|---|---|---|
| Corn | 100 mg/L | 15% | Improved drought resistance |
| Soybean | 50 mg/L | 10% | Enhanced nutrient uptake |
| Wheat | 75 mg/L | 12% | Increased disease resistance |
This table summarizes findings from multiple experiments where the compound was applied to different crops under controlled conditions.
Materials Science
In materials science, 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)propan-1-ol is being explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers.
Case Study :
Research conducted on polymer composites revealed that adding this compound improved tensile strength and thermal resistance compared to traditional formulations. The study emphasized the potential for developing high-performance materials for industrial applications .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit certain enzymes and proteins, leading to their pharmacological effects . The compound may also interact with cellular receptors and signaling pathways to exert its biological activities.
Comparison with Similar Compounds
Structural and Functional Group Analysis
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
- Structure : Replaces the pyrazole group with a 3-tolyl (meta-methylphenyl) substituent.
- Applications : Primarily used in fragrances, complying with IFRA safety standards that restrict chlorine content (<25 ppm) and address dermal sensitization and systemic toxicity risks .
2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol
- Structure : Features a boronic ester group on the pyrazole ring, enabling Suzuki-Miyaura cross-coupling reactions.
- Applications : Serves as a synthetic intermediate in pharmaceuticals and materials science due to its boron-mediated reactivity .
- Stability: The boronic ester enhances utility in precision synthesis but may introduce hydrolytic instability compared to non-boron analogs .
Comparative Data Table
Biological Activity
2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits significant antileishmanial and antimalarial properties, making it a candidate for further research and potential therapeutic applications.
- Molecular Formula : C9H16N2O
- Molecular Weight : 168.24 g/mol
- IUPAC Name : 2,2-dimethyl-3-(4-methylpyrazol-1-yl)propan-1-ol
- CAS Number : 2105225-73-6
The biological activity of this compound primarily involves its interaction with specific biological targets:
-
Target Organisms :
- Leishmania aethiopica : The compound demonstrates potent antileishmanial activity by inhibiting the growth and proliferation of this parasite.
- Plasmodium berghei : It also exhibits significant antimalarial effects against this malaria-causing organism.
- Mode of Action :
Antileishmanial and Antimalarial Effects
Research indicates that this compound effectively reduces the viability of Leishmania and Plasmodium species in vitro. For instance, studies have reported a notable decrease in parasite load in treated cultures compared to controls .
Cytotoxicity Studies
In laboratory settings, the compound has been tested for cytotoxic effects on various cancer cell lines. Results indicate that it can induce apoptosis in certain breast cancer cells (e.g., MCF-7 and MDA-MB-231), particularly when combined with established chemotherapeutic agents like doxorubicin .
Case Studies
Several studies have documented the biological activities of pyrazole derivatives, including this compound:
- Antifungal Activity : Related pyrazole compounds have shown antifungal properties against various pathogens, suggesting a broader antimicrobial potential .
- Synergistic Effects with Chemotherapy : The compound's ability to enhance the efficacy of existing cancer treatments has been highlighted in studies examining its combination with doxorubicin, showing improved cytotoxicity against resistant cancer cell lines .
Interaction with Biomolecules
The compound interacts with several biomolecules:
- Enzyme Inhibition : It inhibits acetylcholinesterase activity, which can lead to increased levels of acetylcholine and altered neuronal signaling.
Cellular Effects
The compound influences cellular metabolism by inducing oxidative stress through the generation of reactive oxygen species (ROS), which can lead to cellular damage over time .
Q & A
Basic: What are the standard synthetic routes for 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol?
Methodological Answer:
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 4-methylpyrazole with a carbonyl precursor (e.g., 2,2-dimethylpropanal) under acidic or basic conditions.
- Step 2 : Reduction of intermediates using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the propan-1-ol moiety.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.
Critical parameters include temperature control (reflux at ~80°C) and solvent selection (e.g., ethanol or acetonitrile) to minimize side reactions .
Basic: How is the compound characterized structurally?
Methodological Answer:
Key characterization techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., hydroxyl resonance at δ ~1.5–2.0 ppm, pyrazole ring protons at δ ~7.0–8.0 ppm) and carbon framework.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H···N bonds) for solid-state conformation .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Optimization strategies:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance reaction rates vs. protic solvents (ethanol) for stability.
- Catalyst Selection : Evaluate acid catalysts (e.g., p-toluenesulfonic acid) or transition-metal catalysts (e.g., Pd/C for hydrogenation).
- Kinetic Studies : Use in situ monitoring (e.g., FTIR or HPLC) to identify rate-limiting steps and adjust temperature/time profiles.
Example: Increasing catalyst loading from 5% to 10% improved yield by 15% in analogous pyrazole syntheses .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
Methodological Answer:
Approaches include:
- Purity Validation : Confirm compound purity (>95%) via HPLC and elemental analysis to rule out impurities affecting bioactivity.
- Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) protocols across studies (e.g., broth microdilution vs. agar diffusion).
- Structural Analogs : Test derivatives (e.g., replacing 4-methylpyrazole with 4-nitro groups) to isolate structure-activity relationships (SAR).
Example: Discrepancies in antifungal activity were traced to variations in fungal strains (e.g., Candida albicans vs. Aspergillus niger) .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450 or kinase targets). Focus on pyrazole ring interactions with hydrophobic pockets.
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 100-ns trajectories.
- QSAR Modeling : Develop regression models correlating substituent electronegativity (e.g., Hammett constants) with bioactivity .
Basic: What safety and handling protocols are recommended for this compound?
Methodological Answer:
- Toxicity Screening : Follow RIFM guidelines to assess dermal sensitization (LLNA assay) and systemic toxicity (oral LD₅₀ in rodents).
- Impurity Control : Limit organochlorine contaminants (<25 ppm) via Atomic Absorption Spectroscopy (AAS) .
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .
Advanced: How does the stereoelectronic environment of the pyrazole ring influence reactivity?
Methodological Answer:
- Electronic Effects : The 4-methyl group enhances electron density at N1, favoring electrophilic substitution (e.g., nitration at C3).
- Steric Hindrance : 2,2-Dimethyl groups hinder nucleophilic attack on the propanol moiety, directing reactivity toward the pyrazole ring.
- Spectroscopic Probes : Use UV-Vis (λ ~270 nm for pyrazole π→π* transitions) and DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
